molecular formula C5H7ClN6 B14467209 pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride CAS No. 71680-62-1

pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride

Katalognummer: B14467209
CAS-Nummer: 71680-62-1
Molekulargewicht: 186.60 g/mol
InChI-Schlüssel: MKTOVWGLPMUIFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating in solvents such as ethanol or under acid/base catalysis .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine may involve multistep synthesis processes, including microwave-assisted reactions and solid-phase synthesis. These methods aim to optimize yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with diverse chemical properties .

Biology

In biological research, this compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor.

Medicine

In medicine, pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine derivatives have shown promise as anticancer agents. Their ability to inhibit CDKs makes them potential candidates for the development of new cancer treatments .

Industry

In industry, this compound is used in the development of fluorescent probes and sensors. Its unique photophysical properties make it suitable for applications in materials science and bioimaging .

Wirkmechanismus

The mechanism of action of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of the disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine include:

Uniqueness

What sets pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine apart from these similar compounds is its specific combination of nitrogen atoms within the fused ring system.

Eigenschaften

CAS-Nummer

71680-62-1

Molekularformel

C5H7ClN6

Molekulargewicht

186.60 g/mol

IUPAC-Name

pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C5H6N6.ClH/c6-4-9-3-1-2-8-11(3)5(7)10-4;/h1-2H,(H4,6,7,9,10);1H

InChI-Schlüssel

MKTOVWGLPMUIFT-UHFFFAOYSA-N

Kanonische SMILES

C1=C2N=C(N=C(N2N=C1)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.